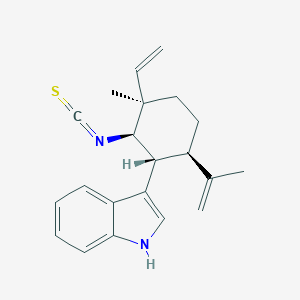

Hapalindole Q

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hapalindole Q, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2S and its molecular weight is 336.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Hapalindole Q exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that various hapalindoles, including this compound, have minimum inhibitory concentration (MIC) values ranging from 0.06 to 64 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . Specifically, this compound has shown effectiveness against multi-drug resistant (MDR) strains, making it a candidate for further development in antibiotic therapies.

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 2.0 |

| Streptococcus pneumoniae | 64 |

Autophagy Regulation

Recent studies have identified this compound as a macroautophagy inhibitor, particularly in suppressing autophagosome-lysosome fusion. This mechanism involves the degradation of Yes-associated protein 1 (YAP1), which is crucial for cellular growth and survival . Such properties position this compound as a potential therapeutic agent in cancer treatment and other diseases involving dysregulated autophagy.

Total Synthesis

The total synthesis of this compound has been achieved through various methods, showcasing its synthetic versatility. One notable approach involves a ruthenium-catalyzed asymmetric hydrogenation process that constructs the chiral core structure efficiently . This method highlights the potential for creating diverse derivatives of this compound for further biological evaluation.

Table 2: Synthetic Routes to this compound

| Synthesis Method | Steps | Overall Yield (%) |

|---|---|---|

| Ruthenium-catalyzed asymmetric hydrogenation | 13 | 5.9 |

| Organomediated Diels−Alder Reaction | 8 | Not specified |

Antimicrobial Activity Study

A comprehensive study on the antimicrobial effects of this compound demonstrated its efficacy against a range of bacterial strains, with specific focus on MDR bacteria. The study reported IC50 values indicating the concentration required to inhibit bacterial growth effectively . The findings suggest that this compound could serve as a lead compound in developing new antibiotics.

Autophagy Inhibition Mechanism

In a detailed investigation into the mechanisms of autophagy regulation, researchers found that this compound's ability to induce YAP1 degradation could lead to novel therapeutic strategies for conditions characterized by excessive autophagy . This study emphasizes the compound's potential in treating diseases such as cancer.

Propiedades

Número CAS |

106928-29-4 |

|---|---|

Fórmula molecular |

C21H24N2S |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

3-[(1R,2R,3R,6R)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20+,21-/m0/s1 |

Clave InChI |

PPHWDUZMWNUINO-NOOVBMIQSA-N |

SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

SMILES isomérico |

CC(=C)[C@@H]1CC[C@]([C@@H]([C@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

SMILES canónico |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

Sinónimos |

(+)-hapalindole Q (-)-hapalindole Q hapalindole Q |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.